molecular formula C8H14O2 B153350 Ethyl trans-2-hexenoate CAS No. 27829-72-7

Ethyl trans-2-hexenoate

Cat. No.: B153350
CAS No.: 27829-72-7
M. Wt: 142.2 g/mol
InChI Key: SJRXWMQZUAOMRJ-VOTSOKGWSA-N
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Description

Ethyl 2-hexenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 2-hexenoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 2-hexenoate has been primarily detected in urine. Within the cell, ethyl 2-hexenoate is primarily located in the cytoplasm. Ethyl 2-hexenoate exists in all eukaryotes, ranging from yeast to humans. Ethyl 2-hexenoate has a sweet, fruity, and green taste.
Ethyl 2-hexenoate is a fatty acid ethyl ester of 2-hexenoic acid. It has a role as a metabolite. It derives from a 2-hexenoic acid.

Mechanism of Action

C8H14O2C_8H_{14}O_2C8​H14​O2​

. This compound has been identified as a metabolite, which means it is a product of metabolic reactions within the body . However, the specific details about its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, are not well-documented in the available literature.

Properties

IUPAC Name

ethyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXWMQZUAOMRJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885403
Record name 2-Hexenoic acid, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

167.00 to 174.00 °C. @ 760.00 mm Hg
Record name Ethyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.905 (20º), 0.895-0.905
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

27829-72-7, 1552-67-6
Record name Ethyl trans-2-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27829-72-7
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Record name Ethyl hex-2-enoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hexenoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, ethyl ester, (2E)-
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Record name 2-Hexenoic acid, ethyl ester, (2E)-
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Record name Ethyl hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815
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Record name Ethyl (E)hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-HEXENOATE
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Record name Ethyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl hex-2-enoate in the context of food science?

A: Ethyl hex-2-enoate is a significant volatile compound found in various fruits, notably contributing to the aroma profile of certain fruits. Studies have identified it as a major volatile compound in sweet passion fruit (Passiflora alata Curtis) []. Furthermore, research suggests that Ethyl hex-2-enoate can be used as a distinguishing marker between Cuiguan pears grown in different regions of China [].

Q2: Are there any studies exploring the antifungal properties of Ethyl hex-2-enoate?

A: Yes, research indicates that Ethyl hex-2-enoate, along with its methyl counterpart (methyl 2-hexenoate), exhibits antifungal properties. This was demonstrated through experiments where these compounds, introduced in a controlled environment with bread, effectively inhibited mold growth [].

Q3: How does the molecular structure of Ethyl hex-2-enoate influence its interaction with Tin (IV) Chloride (SnCl4)?

A: NMR studies revealed that Ethyl hex-2-enoate, specifically its ethyl 4-ethyl-2-hexenoate form, exhibits a preference for the CH-eclipsed conformation when complexed with SnCl4. This preference is attributed to steric effects arising from the presence of the ethyl group at the 4th carbon position [].

Q4: Has Ethyl hex-2-enoate been explored as a potential nitrogen source in fermentation processes?

A: While Ethyl hex-2-enoate itself hasn't been directly utilized, a study explored the use of yeast protein hydrolysate (YPH) as a nitrogen source in wine fermentation []. Interestingly, this process led to a significant increase in the production of esters and higher alcohols, including Ethyl hex-2-enoate, highlighting the potential indirect influence of such approaches on its generation during fermentation.

Q5: Are there any synthetic routes available for the production of deuterated analogs of important wine odorants, and how is Ethyl hex-2-enoate relevant in this context?

A: Yes, researchers have developed methods for synthesizing deuterated analogs of wine odorants, including 3-sulfanylhexan-1-ol (3SH) and 3-sulfanylhexyl acetate (3SHAc). Interestingly, the synthesis utilizes a Michael addition reaction involving ethyl hex-2-enoate as a starting material, highlighting its role as a valuable precursor in producing these labeled compounds for quantitative analysis [].

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